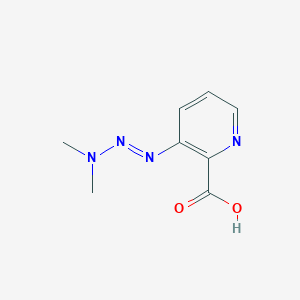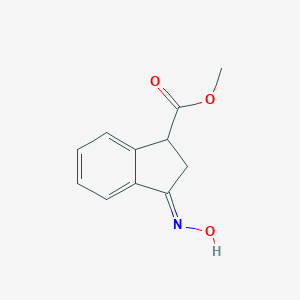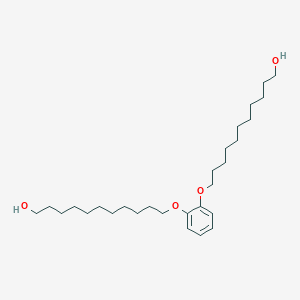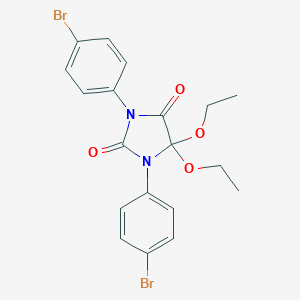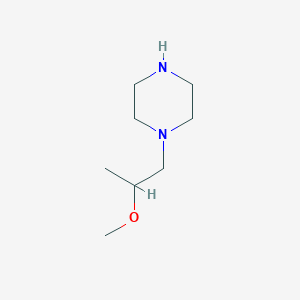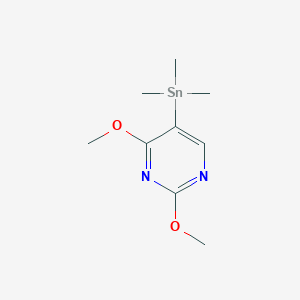
2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it a valuable tool for investigating a variety of biological processes. In
Applications De Recherche Scientifique
2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for investigating the mechanisms of action of various biological processes. For example, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has been used to study the role of protein kinases in cancer cell growth and proliferation.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a key role in a variety of cellular processes, including cell growth and division. By inhibiting these enzymes, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine may be able to slow or stop the growth of cancer cells.
Effets Biochimiques Et Physiologiques
2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in animal models. Additionally, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is its high level of selectivity for protein kinases. This compound has been shown to be highly effective at inhibiting specific protein kinases, while having little or no effect on other enzymes. Additionally, 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine is relatively easy to synthesize, and is readily available from commercial sources.
However, there are also some limitations to the use of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine in lab experiments. One of the main limitations is the potential for toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, and care must be taken to ensure that it is used safely in the lab.
Orientations Futures
There are a number of future directions for research on 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine. One area of interest is the development of new analogues of this compound with improved selectivity and potency. Additionally, there is ongoing research into the use of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine in the treatment of various diseases, including cancer and inflammatory disorders. Finally, there is interest in exploring the use of this compound as a tool for investigating the role of protein kinases in various biological processes.
Méthodes De Synthèse
The synthesis of 2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine involves the reaction of 2,4-dimethoxypyrimidine with trimethyltin chloride in the presence of a palladium catalyst. This reaction proceeds via a Stille coupling reaction, which involves the formation of a carbon-carbon bond between the pyrimidine ring and the trimethyltin group. The resulting compound is a white crystalline solid with a melting point of 116-118°C.
Propriétés
Numéro CAS |
120825-36-7 |
|---|---|
Nom du produit |
2,4-Dimethoxy-5-(trimethylstannyl)pyrimidine |
Formule moléculaire |
C9H16N2O2Sn |
Poids moléculaire |
302.95 g/mol |
Nom IUPAC |
(2,4-dimethoxypyrimidin-5-yl)-trimethylstannane |
InChI |
InChI=1S/C6H7N2O2.3CH3.Sn/c1-9-5-3-4-7-6(8-5)10-2;;;;/h4H,1-2H3;3*1H3; |
Clé InChI |
SQBJIRGKYRAQLC-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC=C1[Sn](C)(C)C)OC |
SMILES canonique |
COC1=NC(=NC=C1[Sn](C)(C)C)OC |
Synonymes |
Pyrimidine, 2,4-dimethoxy-5-(trimethylstannyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



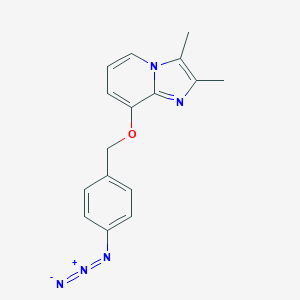
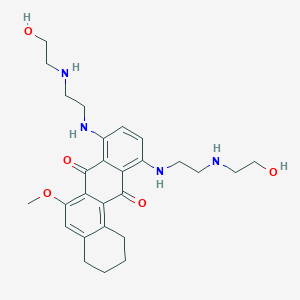
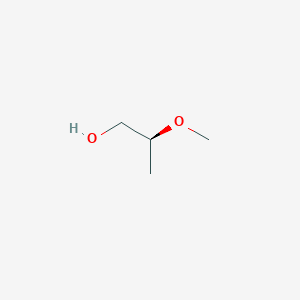
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)
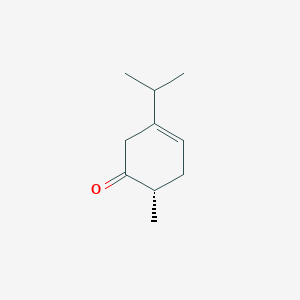
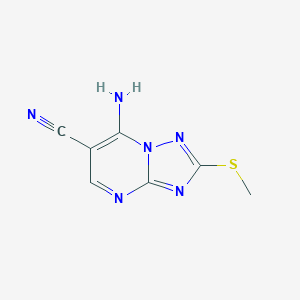
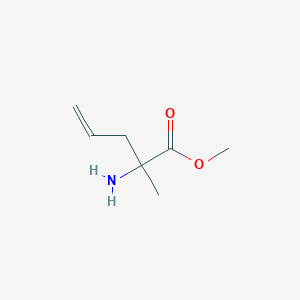
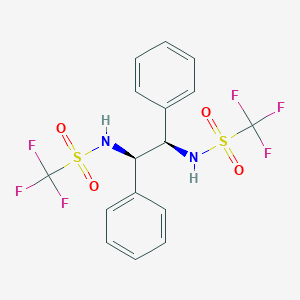
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
